molecular formula C11H12O4 B1602807 Methyl 2-(4-formylphenoxy)propanoate CAS No. 70129-95-2

Methyl 2-(4-formylphenoxy)propanoate

Cat. No.: B1602807
CAS No.: 70129-95-2
M. Wt: 208.21 g/mol
InChI Key: XMSBEICDSVTRGX-UHFFFAOYSA-N
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Description

Methyl 2-(4-formylphenoxy)propanoate (CAS: CID 18981016) is an organic compound with the molecular formula C₁₁H₁₂O₄. Its structure comprises a propanoate ester backbone linked to a 4-formylphenoxy group. Key structural features include:

  • Ester group: Methyl ester at the propanoate moiety.
  • Aromatic substituent: A para-formylphenyl ether group.
  • SMILES: CC(C(=O)OC)OC1=CC=C(C=C1)C=O .

This compound’s reactivity and applications are influenced by the formyl group’s electrophilicity and the ester’s hydrolytic stability.

Properties

IUPAC Name

methyl 2-(4-formylphenoxy)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-8(11(13)14-2)15-10-5-3-9(7-12)4-6-10/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMSBEICDSVTRGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40597080
Record name Methyl 2-(4-formylphenoxy)propanoate
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URL https://comptox.epa.gov/dashboard/DTXSID40597080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70129-95-2
Record name Methyl 2-(4-formylphenoxy)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40597080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-(4-formylphenoxy)propanoate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-formylphenoxy)propanoate typically involves the esterification of 2-(4-formylphenoxy)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The formyl group in the compound can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures under controlled conditions.

Major Products Formed:

    Oxidation: 2-(4-carboxyphenoxy)propanoic acid.

    Reduction: Methyl 2-(4-hydroxyphenoxy)propanoate.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 2-(4-formylphenoxy)propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis or oxidation-reduction processes.

    Industry: Used in the production of specialty chemicals and materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of Methyl 2-(4-formylphenoxy)propanoate involves its interaction with various molecular targets and pathways:

    Enzymatic Hydrolysis: The ester bond can be hydrolyzed by esterases, releasing the corresponding acid and alcohol.

    Redox Reactions: The formyl group can undergo redox reactions, influencing the redox state of the cellular environment.

    Aromatic Substitution: The phenoxy moiety can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenoxy Propanoate Esters

Methyl 2-[4-(4-Chlorobenzoyl)-phenoxy]-2-methylpropanoate (Imp. D, CAS 42019-07-8)
  • Molecular Formula : Likely C₁₈H₁₇ClO₄ (inferred from ).
  • Key Differences: Substituent: Replaces the formyl group with a 4-chlorobenzoyl moiety. Backbone: Contains a 2-methylpropanoate ester (branched chain) vs. the linear propanoate in the target compound.
  • Implications: The chlorobenzoyl group enhances hydrophobicity and may increase steric hindrance, affecting reactivity in nucleophilic substitutions. The branched ester (2-methyl) could alter hydrolysis kinetics compared to the linear chain in Methyl 2-(4-formylphenoxy)propanoate .
Ethyl 2-[4-(4-Chlorobenzoyl)-phenoxy]-2-methylpropanoate (Imp. E, CAS 42019-08-9)
  • Molecular Formula : Likely C₁₉H₁₉ClO₄ .
  • Key Differences :
    • Ester Group : Ethyl ester instead of methyl.
    • Substituent: Same 4-chlorobenzoyl group as Imp. D.
  • Implications: The ethyl ester increases molecular weight (vs. methyl) and may slow hydrolysis rates due to reduced electrophilicity. Similar steric effects as Imp. D but with marginally improved solubility in non-polar solvents .

Carboxylic Acid Analogs

2-Methyl-2-(4-phenylphenoxy)propanoic Acid (CAS 17413-79-5)
  • Molecular Formula : C₁₀H₁₁ClO₃ ().
  • Key Differences :
    • Functional Group : Carboxylic acid (-COOH) replaces the methyl ester.
    • Aromatic Substituent : Phenyl group instead of formyl.
  • The absence of an electron-withdrawing formyl group reduces electrophilicity at the aromatic ring, altering reactivity in substitution reactions .

Hydrazone Derivatives

2-(2-(4-Fluorophenyl)hydrazono)propanoate (Compound 23)
  • Structure : Derived from pyruvate via hydrazone formation ().
  • Key Differences: Core Structure: Hydrazone linkage vs. ester in the target compound. Substituent: 4-Fluorophenyl group instead of formylphenoxy.
  • Implications: Hydrazones exhibit distinct reactivity (e.g., pH-dependent tautomerism) and are often used in spectrophotometric assays. NMR data (δ 1.91 for methyl hydrogens) suggest distinct electronic environments compared to this compound, which lacks hydrazone conjugation .

Chromenone-Based Analogs

2-(4-Methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one
  • Structure: Chromenone core with ether and methyl substituents ().
  • Key Differences: Core: Chromenone (benzopyran-4-one) vs. phenoxy propanoate. Functional Groups: Ether and ketone groups dominate.
  • Implications: Chromenones are often bioactive (e.g., antioxidant, antimicrobial). The ether linkage may confer similar hydrolytic stability to the target compound’s ester, but the aromatic ketone alters electronic properties .

Structural and Functional Group Analysis

Molecular Weight and Polarity

Compound Molecular Formula Molecular Weight Key Functional Groups
This compound C₁₁H₁₂O₄ 208.21 g/mol Ester, formyl, ether
Imp. D C₁₈H₁₇ClO₄ ~332.78 g/mol Ester, chlorobenzoyl, ether
2-Methyl-2-(4-phenylphenoxy)propanoic Acid C₁₀H₁₁ClO₃ 214.65 g/mol Carboxylic acid, phenyl, ether
  • Trends :
    • Chlorobenzoyl-substituted analogs (Imp. D/E) have higher molecular weights, reducing solubility in polar solvents.
    • Carboxylic acid derivatives exhibit higher polarity due to -COOH .

Reactivity and Stability

  • Ester vs. Acid : Methyl/ethyl esters (target compound, Imp. D/E) are prone to hydrolysis under acidic/basic conditions, whereas carboxylic acids (e.g., CAS 17413-79-5) are stable but may undergo decarboxylation at high temperatures.
  • Substituent Effects: Electron-withdrawing groups (formyl, chlorobenzoyl) activate the aromatic ring for electrophilic substitution. Bulky groups (2-methylpropoxy in chromenones) hinder crystallization, as noted in crystallographic studies () .

Biological Activity

Methyl 2-(4-formylphenoxy)propanoate, a compound with the molecular formula C11_{11}H12_{12}O4_{4}, has garnered interest in recent years due to its potential biological activities. This article explores the biological activity of this compound, including its effects on various biological systems and its potential applications in medicine and agriculture.

This compound is characterized by its phenolic structure, which is often associated with various biological activities such as antimicrobial, antifungal, and phytotoxic properties. The compound's structure allows for interactions with biological macromolecules, leading to diverse physiological effects.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has been shown to inhibit the growth of various bacterial strains, suggesting its utility as a natural preservative or therapeutic agent. The mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Antifungal Activity

The compound has also demonstrated antifungal properties against several pathogenic fungi. Research indicates that it can inhibit biofilm formation in fungi such as Candida albicans, which is crucial for treating fungal infections. The inhibition of biofilm formation is particularly significant as biofilms contribute to increased resistance against conventional antifungal treatments.

Phytotoxic Effects

This compound exhibits phytotoxic activity, which can be beneficial in agricultural applications. Studies show that it can inhibit seed germination and plant growth at certain concentrations, making it a candidate for use as a herbicide. The effective concentration required to induce significant phytotoxicity varies among different plant species.

Case Studies

Study Organism Effect Observed Concentration Methodology
Study 1Escherichia coliInhibition of growth0.5 mMDisk diffusion assay
Study 2Candida albicansBiofilm inhibition0.3 mMCrystal violet staining
Study 3Lactuca sativa (lettuce)Reduced germination rate1 mMGermination assay

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Membrane Disruption : The compound may integrate into microbial membranes, leading to increased permeability and cell lysis.
  • Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in metabolic pathways essential for microbial survival.
  • Gene Expression Modulation : Research suggests that it can alter the expression of genes associated with biofilm formation and resistance mechanisms in fungi.

Research Findings

A study published in a peer-reviewed journal evaluated the phytotoxic effects of this compound on various plant species, revealing a concentration-dependent inhibition of germination and growth. The findings suggest that at higher concentrations, the compound significantly reduces both radicle and hypocotyl lengths, indicating its potential as an herbicide .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-(4-formylphenoxy)propanoate
Reactant of Route 2
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Methyl 2-(4-formylphenoxy)propanoate

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